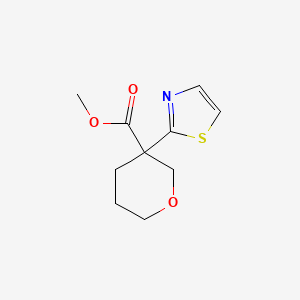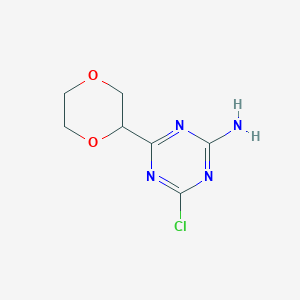
4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of triazine, a class of nitrogen-containing heterocycles
Preparation Methods
The synthesis of 4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with 1,4-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amine and dioxane derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives, which are valuable in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
4-Chloro-6-(1,4-dioxan-2-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
4-Chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazine: Lacks the amine group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9ClN4O2 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
4-chloro-6-(1,4-dioxan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H9ClN4O2/c8-6-10-5(11-7(9)12-6)4-3-13-1-2-14-4/h4H,1-3H2,(H2,9,10,11,12) |
InChI Key |
YGBOWYQRNKWQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13214477.png)
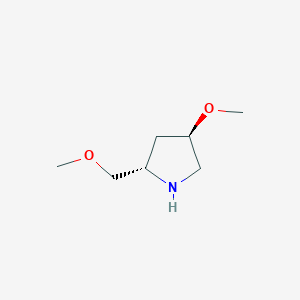
![5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid](/img/structure/B13214484.png)

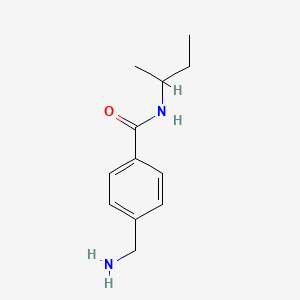
![tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13214508.png)
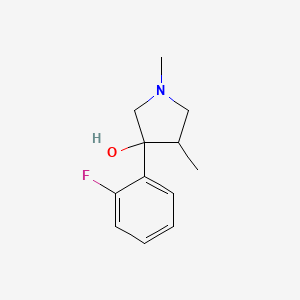
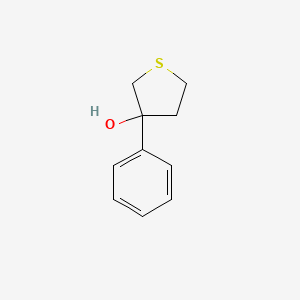
![tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13214522.png)
![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide](/img/structure/B13214541.png)
![9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one](/img/structure/B13214552.png)
